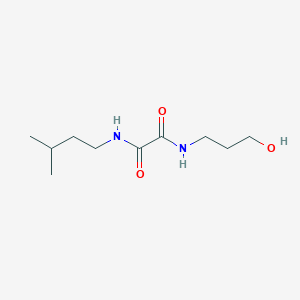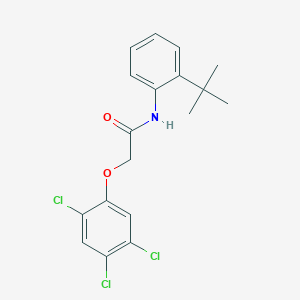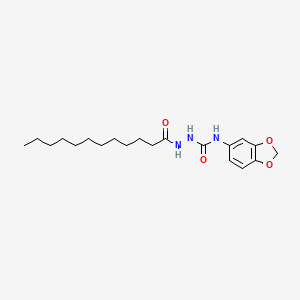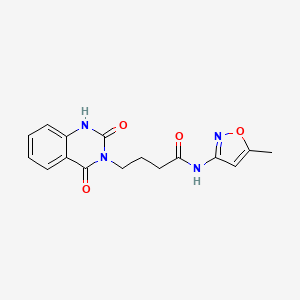![molecular formula C20H21N3O4S B4578120 methyl 2-({[7-(diethylamino)-2-imino-2H-chromen-3-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4578120.png)
methyl 2-({[7-(diethylamino)-2-imino-2H-chromen-3-yl]carbonyl}amino)-3-thiophenecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation, and is characterized by specific reagent interactions and conditions aimed at achieving the desired molecular scaffold. The synthesis processes are meticulously designed to incorporate the specific functional groups and structural frameworks needed for the compound's unique properties (Ramazani et al., 2011; Ashraf et al., 2012).
Molecular Structure Analysis
Detailed molecular structure analysis is conducted using techniques such as X-ray diffraction, which reveals the precise arrangement of atoms within the compound. This analysis provides insights into the compound's geometry, bond lengths, angles, and overall three-dimensional configuration, which are critical for understanding its chemical behavior and interactions (Ramazani et al., 2011).
Chemical Reactions and Properties
The compound participates in various chemical reactions, showcasing its reactivity and potential as a precursor for synthesizing other complex molecules. These reactions often involve the formation or breaking of bonds in the presence of specific catalysts or conditions, leading to the generation of new substances with distinct properties (Abdelhamid & Abdelaziz, 2007).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are determined through experimental measurements and contribute to the compound's applicability in various chemical processes (Vasu et al., 2004).
Aplicaciones Científicas De Investigación
Organic Synthesis Methodologies
- Gewald Reaction Enhancements : A study demonstrated the efficiency of a four-component Gewald reaction under organocatalyzed aqueous conditions for synthesizing 2-amino-3-carboxamide derivatives of thiophene. This process highlights an environmentally friendly approach to obtaining complex organic structures from simpler components (Abaee & Cheraghi, 2013).
Chemical Structure and Sensing Applications
- Fluorescent Sensing for Metal Ions : Research has developed coumarin–pyrene based fluorescent probes for the selective detection of Cu2+ ions. These probes exhibit significant fluorescence quenching upon binding with Cu2+, making them potential tools for monitoring copper levels in biological samples (Wani et al., 2016).
Biological Activity and Applications
- Antiplatelet Activity : The synthesis and evaluation of derivatives, including 2-(diethylamino)-7-ethoxychromone, have demonstrated potential antiplatelet activities. Such compounds could contribute to developing new therapeutic agents for preventing thrombosis (Mazzei et al., 1990).
- Chemosensors for Biological Ions : Another study synthesized a highly selective fluorescence chemosensor that shows an "on-off-on" response toward Cu2+ and H2PO4− ions. This sensor's ability to detect these ions with high specificity could have implications for biomedical research and diagnostics (Meng et al., 2018).
Propiedades
IUPAC Name |
methyl 2-[[7-(diethylamino)-2-iminochromene-3-carbonyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-4-23(5-2)13-7-6-12-10-15(17(21)27-16(12)11-13)18(24)22-19-14(8-9-28-19)20(25)26-3/h6-11,21H,4-5H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOQGGCGRYPHJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=C(C=CS3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4578038.png)
![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4578044.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4578055.png)

![N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4578067.png)
![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B4578078.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4578085.png)
![3,3'-methylenebis[5-(allylthio)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B4578089.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4578093.png)


![3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4578108.png)
![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4578116.png)